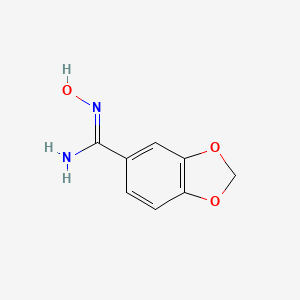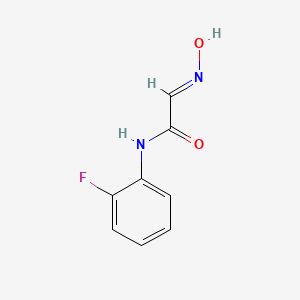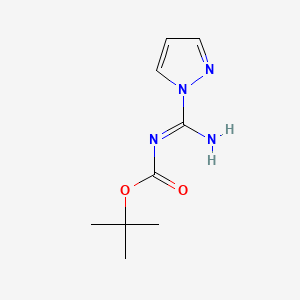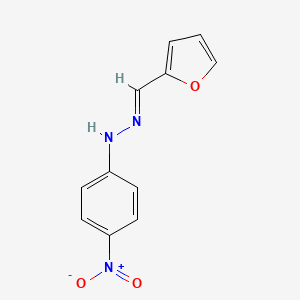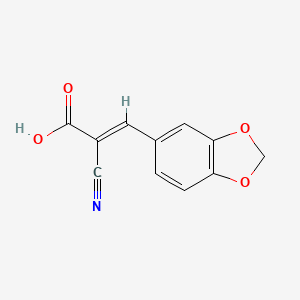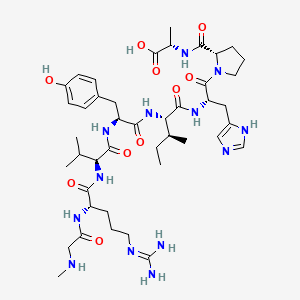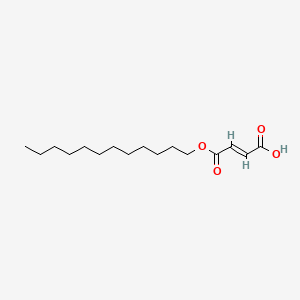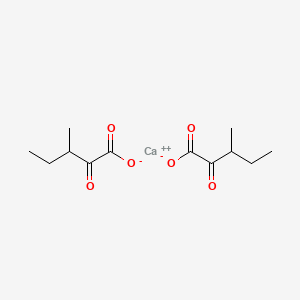
Calcium 3-methyl-2-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C12H18CaO6 and a molecular weight of 298.35 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of calcium 3-methyl-2-oxopentanoate typically involves the reaction of 3-methyl-2-oxopentanoic acid with calcium hydroxide or calcium chloride. One common method includes the following steps :
- Diethyl oxalate is added to an alcoholic solution of sodium alkoxide.
- 2-methyl butyraldehyde is then added, followed by stirring and maintaining the temperature.
- An alkali solution is added, and the mixture is heated.
- After the reaction is complete, the mixture is acidified, extracted, and water is added to the extract.
- The pH is adjusted with an alkali solution, and an aqueous solution of calcium chloride is added to precipitate the calcium salt.
- The crude product is refined using a mixed solvent of purified water and an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yield and purity, while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Calcium 3-methyl-2-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Calcium 3-methyl-2-oxopentanoate is widely used in scientific research due to its versatility :
Chemistry: It serves as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: The compound is used in studies involving calcium ion transport and signaling.
Industry: It is employed as a stabilizer and in the production of specialized materials.
Mechanism of Action
The mechanism of action of calcium 3-methyl-2-oxopentanoate involves its role as a calcium ionophore . This property allows it to facilitate the passage of calcium ions across cell membranes. By binding to calcium ions, it promotes their movement across the membrane, which can influence various cellular processes and signaling pathways.
Comparison with Similar Compounds
Calcium 3-methyl-2-oxopentanoate can be compared with other similar compounds, such as:
- Calcium 3-methyl-2-oxovalerate
- Calcium 2-oxopentanoate
- Calcium 3-methyl-2-oxobutanoate
Uniqueness: What sets this compound apart is its specific structure and the resulting chemical properties. Its ability to act as a calcium ionophore makes it particularly valuable in studies involving calcium ion transport and signaling .
Properties
CAS No. |
66872-75-1 |
|---|---|
Molecular Formula |
C6H10CaO3 |
Molecular Weight |
170.22 g/mol |
IUPAC Name |
calcium;3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3.Ca/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |
InChI Key |
PJSMJIFOGLEATM-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(=O)[O-].CCC(C)C(=O)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CCC(C)C(=O)C(=O)O.[Ca] |
| 66872-75-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)
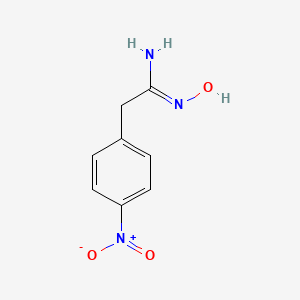
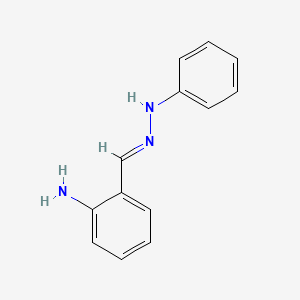
![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)
